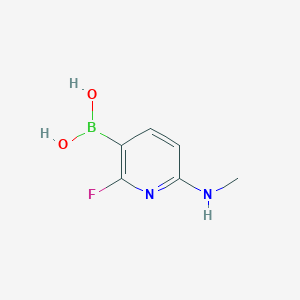
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid
説明
“(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” is a boron-containing compound . Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” is C6H8BFN2O2 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
Boronic acids and their derivatives have been used in various chemical reactions. The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用
Synthesis and Pharmaceutical Intermediates
- A key application of similar boronic acids is in pharmaceutical synthesis. For instance, the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, an important pharmaceutical intermediate, involves steps that could be relevant to the synthesis of compounds related to (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid (Xin Wang et al., 2006).
Chemical Reactions and Mechanisms
- Boronic acids, including variants similar to the compound , are vital in palladium-catalyzed Suzuki–Miyaura borylation reactions, often used in the preparation of various active agents in the pharmaceutical industry (Kartik N. Sanghavi et al., 2022).
Sensing Applications
- Pyridinium boranes, a group to which (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid belongs, have been used in colorimetric sensing of ions in water/chloroform mixtures. This involves a structural change upon binding to ions, leading to a visible color change, indicating their potential in chemical sensing applications (C. Wade & F. Gabbaï, 2009).
Fluorescent Sensing and Imaging
- Similar compounds have been explored for their ability to selectively sense metal ions, such as aluminum, in various mediums. This has applications in fluorescent sensing and can be extended to imaging in living cells, showcasing their potential in biological and chemical sensing (F. Rahman et al., 2017).
Material Science and Chemistry
- The synthesis of azabiaryls through processes like directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives, potentially including compounds like (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid, is significant in material science and heterocyclic chemistry (M. Alessi et al., 2007).
Energy and Battery Technology
- Boron-based compounds, including boronic acids, have been researched for their use in organic liquid electrolyte-based fluoride shuttle batteries, indicating their potential application in energy storage and battery technology (A. C. Kucuk & T. Abe, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[2-fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BFN2O2/c1-9-5-3-2-4(7(11)12)6(8)10-5/h2-3,11-12H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLRKYVAVBWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)NC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693821 | |
| Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid | |
CAS RN |
909187-40-2 | |
| Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



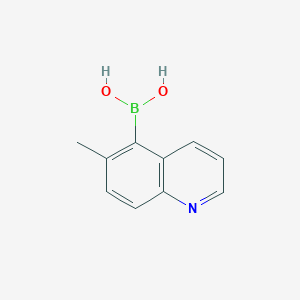
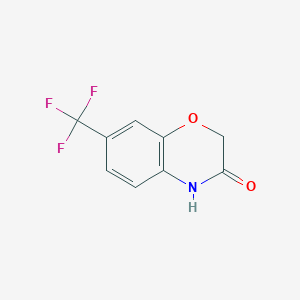
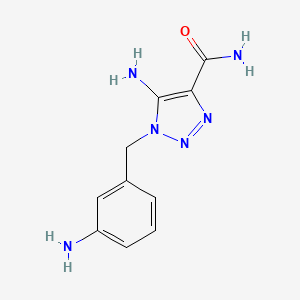
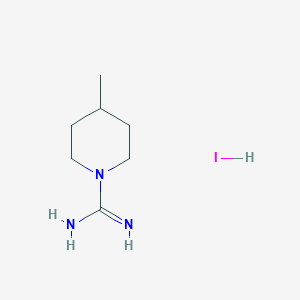
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
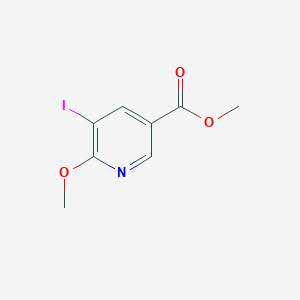
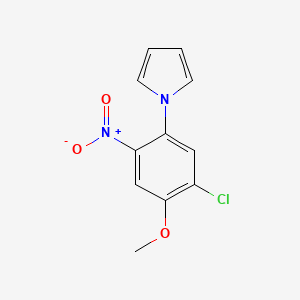
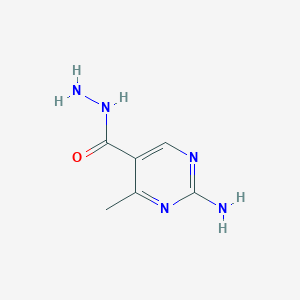
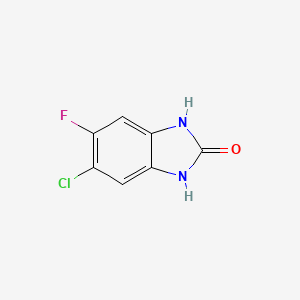
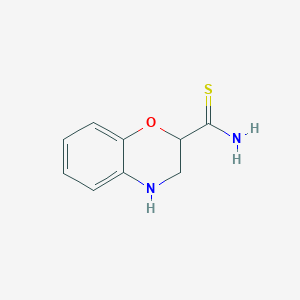
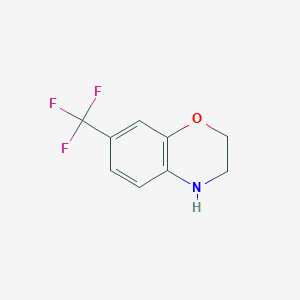
![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)
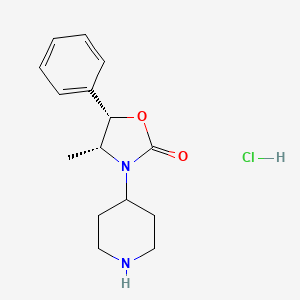
![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)